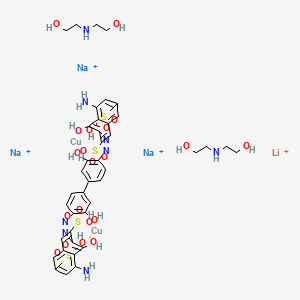
Cuprate(4-), (mu-((3,3'-((3,3'-di(hydroxy-kappaO)(1,1'-biphenyl)-4,4'-diyl)bis(azo-kappaN1))bis(5-amino-4-(hydroxy-kappaO)-2,7-naphthalenedisulfonato))(8-)))bis(2,2'-(imino-kappaN)bis(ethanol-kappaO))di-, lithium trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprate(4-), (mu-((3,3’-((3,3’-di(hydroxy-kappaO)(1,1’-biphenyl)-4,4’-diyl)bis(azo-kappaN1))bis(5-amino-4-(hydroxy-kappaO)-2,7-naphthalenedisulfonato))(8-)))bis(2,2’-(imino-kappaN)bis(ethanol-kappaO))di-, lithium trisodium is a complex chemical compound with a unique structure
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of azo bonds and the coordination of copper ions. The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The sulfonato groups can participate in substitution reactions with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions.
Comparison with Similar Compounds
Compared to other similar compounds, this compound is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
- **Cuprate(3-), (mu-(7-(2-(3,3’-di(hydroxy-kappaO)-4’-(2-(2-(hydroxy-kappaO)-1-naphthalenyl)diazenyl-kappaN1)(1,1’-biphenyl)-4-yl)diazenyl-kappaN1)-8-(hydroxy…
- Cuprate 3D-FC41648
These compounds share some structural similarities but differ in their specific functional groups and coordination properties, which can lead to differences in their chemical reactivity and applications.
Properties
CAS No. |
74592-99-7 |
|---|---|
Molecular Formula |
C40H46Cu2LiN8Na3O20S4+4 |
Molecular Weight |
1290.1 g/mol |
IUPAC Name |
lithium;trisodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid;copper;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C32H24N6O16S4.2C4H11NO2.2Cu.Li.3Na/c33-19-11-17(55(43,44)45)5-15-9-25(57(49,50)51)29(31(41)27(15)19)37-35-21-3-1-13(7-23(21)39)14-2-4-22(24(40)8-14)36-38-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-20(34)28(16)32(30)42;2*6-3-1-5-2-4-7;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);2*5-7H,1-4H2;;;;;;/q;;;;;4*+1 |
InChI Key |
AMMIEIGIBXAZCY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.C(CO)NCCO.C(CO)NCCO.[Na+].[Na+].[Na+].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


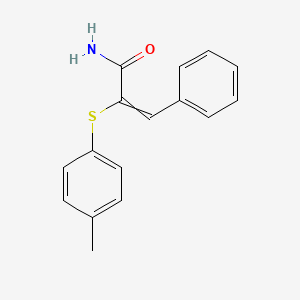
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)
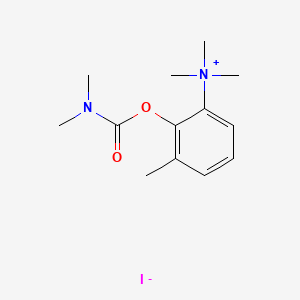
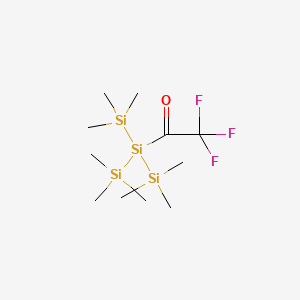
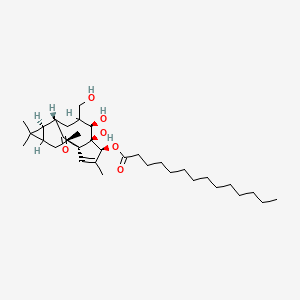
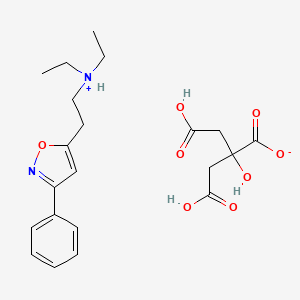
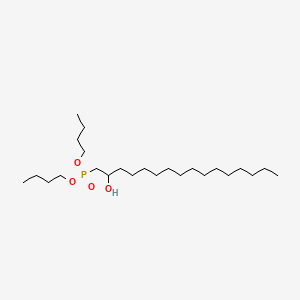
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
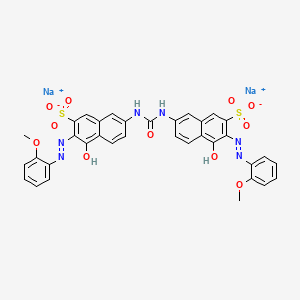
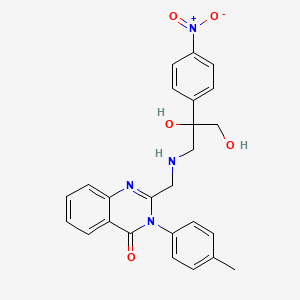
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
